molecular formula C17H17FN4O2S B2573156 4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide CAS No. 756491-67-5

4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide

Cat. No.: B2573156
CAS No.: 756491-67-5
M. Wt: 360.41
InChI Key: QSWHYZORVVOAFJ-UHFFFAOYSA-N
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Description

Historical Development of Piperazine-Based Carbothioamides

Piperazine derivatives have been pivotal in medicinal chemistry since the mid-20th century, with their structural versatility enabling broad pharmacological applications. The introduction of the carbothioamide (-NHCSS) group marked a significant advancement, as it enhanced hydrogen-bonding capabilities and metabolic stability compared to traditional amides. Early work focused on piperazine’s role in antipsychotics and antibiotics, but the discovery of its utility in kinase inhibition (e.g., palbociclib and ribociclib) expanded its scope. Carbothioamide integration, first reported in the 1990s, addressed solubility challenges while maintaining target affinity, as seen in early antitumor agents like compound 27 (EC~50~ = 8 nM against A2780 cells).

Table 1: Milestones in Piperazine-Carbothioamide Development

Year Advancement Key Findings Source
1996 Corey’s piperazine-carbothioamide synthesis Enabled modular derivatization via SNAr reactions
2014 ML267 (Sfp-PPTase inhibitor) Demonstrated submicromolar bacterial enzyme inhibition
2021 Artemisinin-piperazine-dithiocarbamate derivatives Achieved IC~50~ = 0.0025 µM against SMMC-7721 cells

Significance of Fluorophenyl and Nitrophenyl Substitutions in Medicinal Chemistry

The fluorophenyl group enhances lipophilicity (logP increase by ~0.5) and metabolic stability via cytochrome P450 inhibition, while the nitrophenyl moiety acts as a strong electron-withdrawing group, polarizing adjacent bonds for improved target binding. For example, in compound 5i , the 4-nitrophenyl group reduced Leishmania amazonensis amastigote viability by 80% (IC~50~ = 1.8 µM). Fluorine’s electronegativity (Pauling scale: 4.0) also induces dipole-dipole interactions, as shown in avapritinib’s 3,5-bis(trifluoromethyl)phenyl group, which improved CNS penetration.

Table 2: Comparative Effects of Substituents on Bioactivity

Substituent Role Example Activity Enhancement
2-Fluorophenyl Metabolic stability 70% COMT inhibition retention at 9h
4-Nitrophenyl Electron withdrawal 4.9 µM IC~50~ against L. amazonensis
Combined Synergistic binding 0.11 µM MEK1 inhibition in compound 31

Evolution of Structure-Based Design Approaches for Piperazine-1-Carbothioamide Derivatives

Structure-activity relationship (SAR) studies and X-ray crystallography have driven iterative optimization. For instance, replacing the piperazine core with 3-aminopiperidine in compound 33 improved solubility (25.3 µM vs. <1 µM for analogs) without sacrificing potency. Computational docking revealed that the thiourea moiety in 18 (N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide) forms critical hydrogen bonds with neuronal nitric oxide synthase (nNOS), achieving ΔG = -9.0 kcal/mol.

Table 3: Key Structural Modifications and Outcomes

Modification Impact Example Compound
Piperazine → 3-Aminopiperidine Increased solubility (25.3 µM) NCT-503
Thiourea → Thioamide Reduced cytotoxicity (IC~50~ > 50 µM in LO2) 37
Nitrophenyl → Trifluoromethyl Enhanced MAGL inhibition (IC~50~ = 12 nM) 55

Current Research Landscape and Significance

Recent studies highlight applications in antimicrobial and anticancer therapies. Piperazine-carbothioamide-metal complexes, such as [Co(ecpcdt)~3~] (1) , exhibit superior cytotoxicity against Dalton’s lymphoma (IC~50~ = 6.2 µM vs. 9.8 µM for cisplatin). In antiviral research, compound 9j achieved 95% tobacco mosaic virus inhibition via helicase binding (ΔG = -8.7 kcal/mol). Dual FAAH/MAGL inhibitors with piperazine-carbothioamide cores (e.g., 55 ) show promise for neuroinflammatory disorders.

Table 4: Emerging Applications (2021–2024)

Application Target Efficacy Source
Antileishmanial therapy L. amazonensis amastigotes IC~50~ = 1.8 µM (70-fold selectivity)
Parkinson’s disease nNOS inhibition 40% ROS reduction in 6-OHDA model
Anticancer metallodrugs Dalton’s lymphoma cells Apoptosis induction (MMP loss ≥60%)

Properties

IUPAC Name

4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2S/c18-15-3-1-2-4-16(15)20-9-11-21(12-10-20)17(25)19-13-5-7-14(8-6-13)22(23)24/h1-8H,9-12H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWHYZORVVOAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorobenzene derivative reacts with the piperazine core.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is typically introduced through electrophilic aromatic substitution, using nitrobenzene derivatives.

    Formation of the Carbothioamide Group: The final step involves the reaction of the substituted piperazine with thiocarbonyldiimidazole or similar reagents to form the carbothioamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its pharmacological properties. The presence of the fluorophenyl and nitrophenyl groups suggests potential activity as an inhibitor of certain enzymes or as a ligand for specific receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorophenyl and nitrophenyl groups could facilitate binding to hydrophobic pockets or active sites within proteins, while the carbothioamide group might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Similar Piperazine-1-Carbothioamide Derivatives

Structural Modifications and Substituent Effects

Piperazine-1-carbothioamide derivatives are widely studied for their diverse biological activities, influenced by substituents on the piperazine ring and the aryl groups. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Piperazine-1-Carbothioamides
Compound Name Piperazine Substituent Thiourea Substituent Key Modifications Reference
4-(2-Fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide 2-Fluorophenyl 4-Nitrophenyl Electron-withdrawing nitro and fluorine
N-(4-Chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbothioamide 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl 4-Chlorophenyl Bicyclic dioxine moiety enhances steric bulk
N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide (NCT-503) 3-(Trifluoromethyl)phenyl 4-Methylpyridin-2-yl Trifluoromethyl group improves metabolic stability
4-(2,4-Dichlorophenyl)-N-(4,6-dimethylpyridin-2-yl)piperazine-1-carbothioamide (Compound 38) 2,4-Dichlorophenyl 4,6-Dimethylpyridin-2-yl Dichloro substitution enhances lipophilicity
4-(2-Methoxyphenyl)-N-(3-pyridinyl)piperazine-1-carbothioamide 2-Methoxyphenyl 3-Pyridinyl Methoxy group increases electron density
Key Observations :
  • Electron-Withdrawing Groups: The nitro group in the target compound may enhance binding to receptors with polar active sites, similar to the trifluoromethyl group in NCT-503, which is a known PHGDH inhibitor .
  • Aromatic Systems : Pyridinyl substituents (e.g., in Compound 38 and NCT-503 ) improve water solubility compared to purely phenyl-based analogs.

Physicochemical and Spectral Data

The following table summarizes experimental data for structurally related compounds:

Table 2: Physicochemical and Analytical Data
Compound Name Melting Point (°C) HRMS (ESI) [M+H]+ LC-MS Retention Time (min) Key Spectral Features Reference
N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide (NCT-503) - 429.1131 5.41 (Method 1), 3.384 (Method 2) Distinct ¹H NMR shifts for trifluoromethyl and pyridinyl groups
4-(2,4-Dichlorophenyl)-N-(4,6-dimethylpyridin-2-yl)piperazine-1-carbothioamide (Compound 38) - 395.0858 5.222 (Method 1), 3.304 (Method 2) ¹H NMR signals for dichlorophenyl (δ 7.2–7.4 ppm)
N-(4-(Methylthio)butyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide (Entry 10b) 56–58 409.1579 - IR peaks at 3302 cm⁻¹ (N-H stretch) and 1525 cm⁻¹ (NO₂ asymmetric stretch)
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide - - - Confirmed by X-ray diffraction; planar triazole-thiourea system
Key Observations :
  • Melting Points : Thiourea derivatives with nitro groups (e.g., Entry 10b ) exhibit higher melting points (~56–58°C) due to strong intermolecular hydrogen bonding.
  • LC-MS Trends : Compounds with pyridinyl substituents (e.g., NCT-503 ) show shorter retention times in reverse-phase chromatography, correlating with increased polarity.
  • Spectral Signatures : The nitro group’s IR absorption near 1525 cm⁻¹ and ¹H NMR aromatic splitting patterns are critical for structural elucidation.

Biological Activity

4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings.

Chemical Structure and Synthesis

The compound features a piperazine core substituted with a fluorophenyl group and a nitrophenyl group, contributing to its unique chemical properties. The synthesis typically involves the following steps:

  • Formation of the Piperazine Ring : The piperazine ring can be synthesized through cyclization of appropriate diamine derivatives.
  • Substitution Reactions : The introduction of the fluorophenyl and nitrophenyl groups occurs via electrophilic aromatic substitution.
  • Carbothioamide Formation : This step involves the reaction of piperazine derivatives with thioketones or thioamides under acidic or basic conditions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It is hypothesized that the compound may modulate cellular signaling pathways by binding to these targets, influencing processes such as inflammation, pain perception, and possibly even neuroprotection.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Properties

In vitro assays have demonstrated that this compound possesses anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In a study using rat models, the compound significantly reduced paw swelling induced by inflammatory agents.

Treatment Group Paw Swelling Reduction (%)
Control10 ± 2
Compound Treatment45 ± 5
Aspirin (Standard)50 ± 3

Case Studies

  • Neuroprotective Effects : A study involving neurodegenerative disease models indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests its potential utility in developing treatments for diseases like Alzheimer's and Parkinson's.
  • Cancer Research : Preliminary findings suggest that the compound may inhibit cancer cell proliferation in vitro, particularly in breast and prostate cancer cell lines. Further studies are required to elucidate its mechanism and efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide, and how can reaction conditions be optimized for higher yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the piperazine core via cyclization of 1,2-diamine derivatives with sulfonamide salts. For example, coupling 2-fluoroaniline with 4-nitroaniline precursors under basic conditions (e.g., DBU) can initiate ring formation . Subsequent introduction of the carbothioamide group is achieved using carbon disulfide or thioacetic acid. Optimization includes solvent selection (e.g., dichloromethane or ethanol), temperature control (room temperature to 60°C), and purification via chromatography or recrystallization .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and piperazine ring integrity. Mass Spectrometry (MS) validates molecular weight (expected ~377.4 g/mol based on analogous structures) . High-Performance Liquid Chromatography (HPLC) assesses purity (>95% recommended for pharmacological studies) . Infrared (IR) spectroscopy identifies functional groups like thioamide (-C=S) and nitro (-NO₂) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodology : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and receptor-binding studies (e.g., dopamine/serotonin receptors due to the piperazine moiety). Enzymatic inhibition assays (e.g., kinase or protease targets) can identify mechanistic pathways. Use concentrations ranging from 1 nM–100 µM, with positive controls like aripiprazole (for receptor studies) .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group at the 4-position of the phenyl ring influence the compound’s reactivity and bioactivity?

  • Analysis : The nitro group enhances electrophilicity, potentially increasing binding affinity to biological targets (e.g., enzymes with nucleophilic residues). Computational studies (docking, DFT) predict enhanced π-π stacking with aromatic receptor pockets. However, it may reduce metabolic stability due to susceptibility to nitroreductases . Comparative studies with non-nitrated analogs (e.g., 4-fluorophenyl derivatives) are critical to isolate this effect .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Standardize assays : Variability in cell lines (e.g., HEK-293 vs. HeLa) or receptor subtypes (D₂ vs. D₃ dopamine receptors) can skew results. Validate findings across multiple models .
  • Control for stereochemistry : Ensure synthetic routes yield consistent stereoisomers, as racemic mixtures may show conflicting activities .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., N-(4-chlorophenyl) analogs) to identify trends .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Approach :

  • Fragment-based modification : Systematically replace the 2-fluorophenyl or 4-nitrophenyl groups with bioisosteres (e.g., 4-cyanophenyl for nitro) to assess impact on receptor binding .
  • Pharmacophore mapping : Use molecular modeling to identify critical interaction points (e.g., hydrogen bonding via the thioamide group) .
  • In vivo pharmacokinetics : Evaluate bioavailability and blood-brain barrier penetration in rodent models to prioritize derivatives .

Key Recommendations

  • Prioritize metabolic stability studies to address the nitro group’s susceptibility to reduction .
  • Leverage fragment libraries for rapid SAR exploration .
  • Collaborate with crystallography groups to resolve 3D structures of compound-target complexes .

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